2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C12H26N4 |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C12H26N4/c1-14-8-10-16(11-9-14)12-2-5-15(6-3-12)7-4-13/h12H,2-11,13H2,1H3 |
InChI Key |
PENQDRFUJMTUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CCN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the construction of the piperidine and piperazine rings followed by their coupling through nucleophilic substitution or reductive amination, and introduction of the ethanamine side chain. Key steps include:
- Formation of the 4-methylpiperazine moiety.
- Attachment of the piperidine ring.
- Introduction of the ethanamine group at the piperidine nitrogen.
Reported Synthetic Routes
Reductive Amination Approach
One common method involves reductive amination between a piperidin-4-one derivative and 1-methylpiperazine:
- Starting from 4-piperidone monohydrate hydrochloride, react with potassium carbonate in N,N-dimethylformamide at 70–80 °C.
- Add 1-methylpiperazine and sodium triacetoxyborohydride as the reducing agent in dichloromethane or 1,2-dichloroethane at room temperature.
- This yields 1-(4-methylpiperazin-1-yl)piperidine intermediates.
The ethanamine side chain is then introduced typically by nucleophilic substitution or reductive amination with appropriate amine derivatives under mild conditions, often catalyzed by palladium on carbon under hydrogen atmosphere for reduction steps.
Nucleophilic Substitution on Chlorinated Precursors
Another route involves:
- Preparation of a chlorinated intermediate such as 4-chloro-1,3,5-triazine derivatives.
- Reaction with 1-methylpiperazine or piperidine derivatives in the presence of bases like potassium carbonate in DMF at elevated temperatures (80 °C).
- Followed by hydrogenation or other functional group transformations to introduce the ethanamine group.
This method benefits from the availability of chlorinated heterocycles and allows for modular substitution patterns.
Key Reagents and Conditions
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Piperidine ring formation | 4-piperidone monohydrate, K2CO3, DMF, 70–80 °C | High (not specified) | Base-catalyzed ring formation |
| Piperazine coupling | 1-methylpiperazine, NaBH(OAc)3, DCM or DCE, rt | Moderate to high | Reductive amination |
| Chlorinated intermediate prep | Vilsmeier reagent, 1,2-dichloroethane, 60 °C | Up to 98% | For key intermediates |
| Aminoethyl side chain addition | N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, K2CO3, DMF, 80 °C | Moderate to high | Nucleophilic substitution or reductive amination |
Purification and Characterization
- Flash chromatography or crystallization is used to purify intermediates and final products.
- Structural confirmation is done via nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
- Hydrochloride salts are often prepared by treatment with 4 M hydrochloric acid in dioxane.
Research Findings and Analysis
- The synthetic routes described allow for efficient preparation of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine with yields typically ranging from moderate to high depending on the step.
- Reductive amination is favored for its mild conditions and specificity.
- Chlorinated heterocyclic intermediates provide versatile platforms for further functionalization.
- The presence of the methyl group on the piperazine ring and the ethanamine side chain enhances aqueous solubility and biological activity in medicinal chemistry applications.
- Variations in the synthetic route allow for the introduction of different substituents for structure-activity relationship studies.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Piperidone + methylpiperazine + reductant | Mild conditions, good selectivity | Requires careful control of reagents |
| Nucleophilic Substitution | Chlorinated intermediate + amines | Modular, versatile substitution | Requires preparation of chlorinated intermediates |
| Hydrogenation Reduction | Pd/C catalyst under H2 atmosphere | Clean reduction of intermediates | Requires handling of hydrogen gas |
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine and piperidine derivatives.
Scientific Research Applications
2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine/piperidine derivatives with ethylamine side chains. Below is a detailed comparison with analogs, emphasizing structural variations and inferred pharmacological implications:
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Differences & Applications | References |
|---|---|---|---|---|
| 2-(4-Isopropylpiperazin-1-yl)ethan-1-amine | Isopropyl group on piperazine | 199.30 | Increased steric bulk may reduce binding affinity to compact enzyme active sites (e.g., p97 ATPase inhibitors). | |
| 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine | Sulfonyl group + 4-methoxyphenyl | 299.39 | Enhanced polarity due to sulfonyl and methoxy groups; potential for improved solubility but reduced blood-brain barrier penetration. | |
| 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine | Fluorophenyl substitution | 291.37 | Fluorine’s electronegativity may enhance binding to aromatic residues in receptors (e.g., serotonin/dopamine receptors). | |
| 2-(4-Benzylpiperazin-1-yl)ethylamine | Benzyl group on piperazine | 233.36 | Benzyl group introduces lipophilicity, potentially increasing membrane permeability but risking off-target interactions. | |
| 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline | Aniline substitution | 285.42 | Aromatic amine may confer DNA intercalation properties, as seen in acridine-based antimalarials. | |
| 5-[2-(3,5-dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | Complex pyrimidine-piperazine hybrid | 598.74 | Extended aromatic system and multiple methoxy groups suggest kinase inhibition (e.g., JAK/STAT pathway). |
Key Structural and Functional Insights
Piperazine vs. Piperazine derivatives (e.g., isopropyl or benzyl-substituted) exhibit greater flexibility, which may improve binding to dynamic enzyme pockets.
Substituent Effects :
- Methyl groups (as in 4-methylpiperazine) balance lipophilicity and metabolic stability, reducing CYP450-mediated oxidation.
- Fluorine or methoxy groups modulate electronic properties, influencing hydrogen bonding and π-π stacking in target binding.
Side-Chain Modifications: Ethylamine side chains are critical for hydrogen-bond donor/acceptor interactions. Replacing ethylamine with aniline (as in ) shifts activity toward DNA-targeted mechanisms.
Notes
- Structural Motifs : All analogs retain the piperazine/piperidine-ethylamine scaffold, underscoring its versatility in drug design.
- Synthetic Accessibility : The parent compound’s synthesis (via nucleophilic substitution of 4-methylpiperazine with 2-chloroethylamine) is scalable, enabling diverse derivatization.
Biological Activity
2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally characterized by a piperidine and piperazine moiety, which are known to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS).
- Molecular Formula : C₁₂H₂₆N₄
- Molecular Weight : 226.36 g/mol
- CAS Number : 2090340-41-1
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that derivatives of this compound may exhibit selective agonist activity, which is crucial for developing treatments for neuropsychiatric disorders.
Research on related compounds highlights the importance of the piperazine structure in influencing receptor binding and activity. For instance, studies have shown that modifications to the piperazine and piperidine rings can significantly alter agonistic or antagonistic properties at dopamine receptors:
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
This table illustrates the varying potencies of different analogs at the D3 receptor while also showing their antagonist activities at the D2 receptor, underscoring the selective nature of modifications made to the core structure .
Case Studies and Research Findings
-
Dopamine Receptor Selectivity :
A study focused on optimizing compounds similar to our target showed that specific substitutions on the piperazine moiety led to enhanced selectivity for D3 receptors over D2 receptors. This selectivity is vital for minimizing side effects associated with non-selective dopamine receptor activation . -
Neuroprotective Properties :
Another significant finding is related to the neuroprotective effects observed in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). Compounds with similar structures demonstrated a capacity to protect these neurons from degeneration, suggesting potential therapeutic applications in diseases like Parkinson's . -
Pharmacokinetics and Toxicology :
Early pharmacokinetic studies indicate favorable absorption and distribution profiles for this class of compounds. Toxicological assessments have also shown that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
